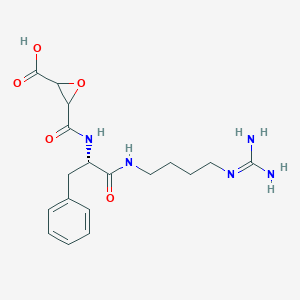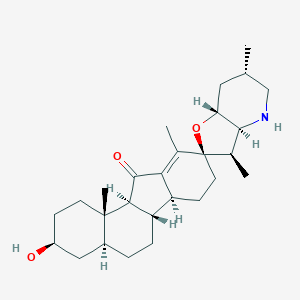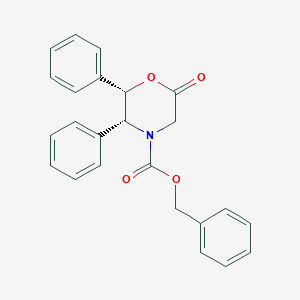
1-(3-Amino-4-ethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-4-ethylphenyl)ethanone, also known as PEA or Phenethylamine, is a chemical compound that belongs to the class of phenylethylamines. It is a colorless liquid with a strong odor and is used in various scientific research applications due to its unique properties.
作用机制
The mechanism of action of 1-(3-Amino-4-ethylphenyl)ethanone is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and pleasure.
Biochemical and Physiological Effects:
1-(3-Amino-4-ethylphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-Amino-4-ethylphenyl)ethanone in lab experiments is its ability to stimulate the central nervous system. This makes it useful in the study of various neurological disorders. However, its effects on the body can also be a limitation, as it can cause adverse effects such as increased heart rate and blood pressure.
未来方向
There are several future directions for the study of 1-(3-Amino-4-ethylphenyl)ethanone. One area of research is the development of new drugs that target the neurotransmitters affected by 1-(3-Amino-4-ethylphenyl)ethanone. Another area of research is the study of its effects on other physiological systems, such as the immune system and the endocrine system. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Amino-4-ethylphenyl)ethanone and its potential therapeutic applications.
合成方法
The synthesis of 1-(3-Amino-4-ethylphenyl)ethanone can be achieved through several methods, including the reductive amination of 3-amino-4-ethylbenzaldehyde and the reaction of 3-phenylpropanal with hydroxylamine. However, the most commonly used method involves the reaction of phenylacetic acid with ammonia and acetic anhydride.
科学研究应用
1-(3-Amino-4-ethylphenyl)ethanone has been widely used in scientific research due to its unique properties. It has been found to have a stimulating effect on the central nervous system and is used in the study of various neurological disorders such as Parkinson's disease and depression.
属性
CAS 编号 |
103030-61-1 |
|---|---|
产品名称 |
1-(3-Amino-4-ethylphenyl)ethanone |
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-(3-amino-4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3,11H2,1-2H3 |
InChI 键 |
PBLQRTNIIILCNO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C(=O)C)N |
规范 SMILES |
CCC1=C(C=C(C=C1)C(=O)C)N |
同义词 |
Acetophenone, 3-amino-4-ethyl- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







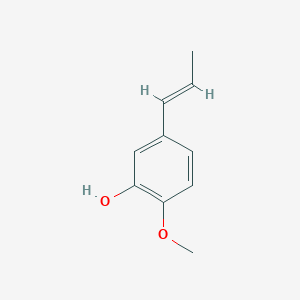
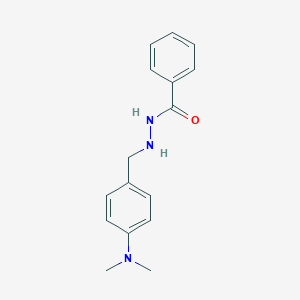
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

